molecular formula C11H10N2O4S B12152900 Ethyl 2-(furan-2-carbonylamino)-1,3-thiazole-4-carboxylate

Ethyl 2-(furan-2-carbonylamino)-1,3-thiazole-4-carboxylate

Cat. No.: B12152900
M. Wt: 266.28 g/mol
InChI Key: ZQQIRFLWOYTIJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(furan-2-carbonylamino)-1,3-thiazole-4-carboxylate is an organic compound that features a furan ring, a thiazole ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(furan-2-carbonylamino)-1,3-thiazole-4-carboxylate typically involves a multi-step process. One common method includes the reaction of furan-2-carboxylic acid with thionyl chloride to form furan-2-carbonyl chloride. This intermediate is then reacted with 2-aminothiazole to form the corresponding amide. Finally, the esterification of the carboxyl group is achieved using ethanol in the presence of a suitable catalyst .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the production of this compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(furan-2-carbonylamino)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in aqueous conditions.

Major Products Formed

Scientific Research Applications

Ethyl 2-(furan-2-carbonylamino)-1,3-thiazole-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential anti-inflammatory and antimicrobial properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(furan-2-carbonylamino)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(furan-2-carbonylamino)-1,3-thiazole-4-carboxylate: Unique due to the presence of both furan and thiazole rings.

    Furan-2-carboxylic acid: Lacks the thiazole ring and ester group.

    2-Aminothiazole: Lacks the furan ring and ester group.

Uniqueness

This compound is unique due to its combination of furan and thiazole rings, which imparts specific chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development .

Properties

IUPAC Name

ethyl 2-(furan-2-carbonylamino)-1,3-thiazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4S/c1-2-16-10(15)7-6-18-11(12-7)13-9(14)8-4-3-5-17-8/h3-6H,2H2,1H3,(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQQIRFLWOYTIJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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